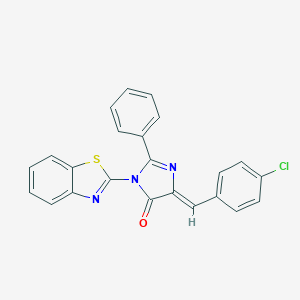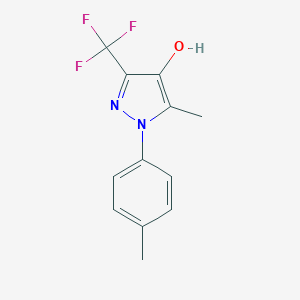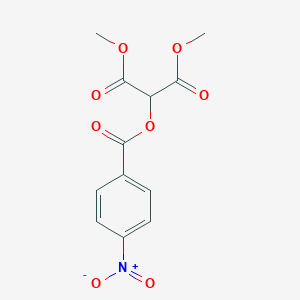
N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine
説明
N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine, also known as BTA-1, is a heterocyclic compound with potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine involves its interaction with ion channels in the brain, specifically voltage-gated potassium channels. This compound has been shown to bind to a specific site on these channels, leading to a reduction in their activity and an increase in neuronal excitability.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In addition to its activity on ion channels, this compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. This suggests that this compound may have potential applications in the treatment of neurological disorders and other conditions.
実験室実験の利点と制限
One advantage of using N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine in lab experiments is its specificity for voltage-gated potassium channels. This allows researchers to selectively modulate the activity of these channels without affecting other ion channels or receptors. However, one limitation of using this compound is its relatively low potency, which may require the use of higher concentrations in experiments.
将来の方向性
There are several potential future directions for research on N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine. One area of interest is the development of more potent analogs of this compound that could be used in lower concentrations. Another potential direction is the investigation of this compound's activity on other ion channels and receptors in the brain. Finally, this compound could be used in combination with other compounds to investigate their interactions and potential synergistic effects.
科学的研究の応用
N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have demonstrated that this compound can modulate the activity of certain ion channels in the brain, leading to changes in neuronal excitability and synaptic transmission. This makes this compound a valuable tool for investigating the underlying mechanisms of neurological disorders such as epilepsy and Alzheimer's disease.
特性
分子式 |
C14H9N3OS |
|---|---|
分子量 |
267.31 g/mol |
IUPAC名 |
N-(1,3-benzothiazol-2-yl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C14H9N3OS/c1-3-7-11-9(5-1)15-13(18-11)17-14-16-10-6-2-4-8-12(10)19-14/h1-8H,(H,15,16,17) |
InChIキー |
LOEDWVLWOJXEGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)NC3=NC4=CC=CC=C4S3 |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)NC3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether](/img/structure/B296030.png)

![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)

![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![2-{[(Diethylboryl)oxy]carbonyl}pyrrolidine](/img/structure/B296042.png)

![3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone](/img/structure/B296045.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B296046.png)


![Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate](/img/structure/B296051.png)
![6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine](/img/structure/B296052.png)
![2-[(diphenylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296053.png)
